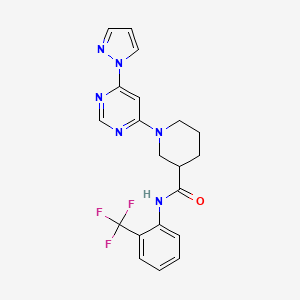

1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(2-(trifluoromethyl)phenyl)piperidine-3-carboxamide

Description

This compound features a pyrimidine core substituted with a pyrazole moiety at the 6-position, a piperidine-3-carboxamide group at the 1-position, and an N-linked 2-(trifluoromethyl)phenyl substituent. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the piperidine ring contributes to solubility and conformational flexibility .

Properties

IUPAC Name |

1-(6-pyrazol-1-ylpyrimidin-4-yl)-N-[2-(trifluoromethyl)phenyl]piperidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19F3N6O/c21-20(22,23)15-6-1-2-7-16(15)27-19(30)14-5-3-9-28(12-14)17-11-18(25-13-24-17)29-10-4-8-26-29/h1-2,4,6-8,10-11,13-14H,3,5,9,12H2,(H,27,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAKISQOXSPVJLW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C2=NC=NC(=C2)N3C=CC=N3)C(=O)NC4=CC=CC=C4C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19F3N6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(2-(trifluoromethyl)phenyl)piperidine-3-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:

-

Formation of the Pyrazole Ring:

- Starting with a suitable diketone or β-keto ester, the pyrazole ring is formed through a cyclization reaction with hydrazine or its derivatives under acidic or basic conditions.

-

Synthesis of the Pyrimidine Ring:

- The pyrimidine ring can be synthesized by reacting a suitable amidine with a β-dicarbonyl compound under reflux conditions.

-

Coupling of Pyrazole and Pyrimidine:

- The pyrazole and pyrimidine rings are coupled using a cross-coupling reaction, such as the Suzuki or Heck reaction, often catalyzed by palladium complexes.

-

Formation of Piperidine Carboxamide:

- The piperidine ring is introduced through a nucleophilic substitution reaction, followed by the formation of the carboxamide group via an amide coupling reaction using reagents like carbodiimides.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions using industrial-grade catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions: 1-

Biological Activity

The compound 1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(2-(trifluoromethyl)phenyl)piperidine-3-carboxamide is a notable member of the pyrazole and pyrimidine family, which has gained attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

This structure features a piperidine ring substituted with a trifluoromethyl group and a pyrazole-pyrimidine moiety, which contributes to its biological properties.

Biological Activity Overview

Research indicates that compounds containing pyrazole and pyrimidine scaffolds exhibit various biological activities, including:

- Anticancer : Pyrazole derivatives have shown significant anticancer properties, inhibiting growth in various cancer cell lines.

- Antimicrobial : The compound has demonstrated activity against several bacterial strains, particularly Gram-positive bacteria.

- Anti-inflammatory : Some derivatives exhibit anti-inflammatory effects, suggesting potential use in treating inflammatory diseases.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole-containing compounds. For instance:

- In vitro Studies : The compound has been tested against multiple cancer cell lines, showing promising results in inhibiting cell proliferation. Notably, it has been effective against breast cancer (MDA-MB-231) and liver cancer (HepG2) cells .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

- Bacterial Inhibition : It exhibits potent activity against Staphylococcus aureus with low minimum inhibitory concentrations (MIC), indicating its potential as an antibacterial agent .

The mechanisms underlying the biological activities of this compound are multifaceted:

- Targeting Enzymatic Pathways : The compound may inhibit specific enzymes involved in cancer progression or bacterial survival.

- Molecular Interactions : Docking studies suggest that the compound interacts with key molecular targets such as EGFR and VEGFR, which are crucial in cancer signaling pathways .

Case Studies

Several case studies have documented the efficacy of similar compounds:

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing pyrazole and pyrimidine rings exhibit significant anticancer properties. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| K-562 (leukemia) | 0.04 - 11.4 |

| UO-31 (renal cancer) | 0.05 - 10.0 |

| HOP-92 (lung cancer) | 0.06 - 12.0 |

These findings suggest that structural modifications can enhance anticancer activity, making it a promising candidate for further development in cancer therapeutics.

Anti-inflammatory Activity

The compound has demonstrated potential as an anti-inflammatory agent by inhibiting pro-inflammatory cytokines such as IL-6 and TNF-alpha:

| Cytokine | Inhibition (%) at 10 µM |

|---|---|

| IL-6 | 47% |

| TNF-alpha | 61% |

Such activity indicates its potential utility in treating inflammatory diseases.

Antimicrobial Activity

Preliminary investigations into the antimicrobial properties of this compound have shown effectiveness against several bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 40 µg/mL |

| Staphylococcus aureus | 30 µg/mL |

These results highlight its potential as a lead compound for developing new antimicrobial agents.

Structure-Activity Relationship (SAR)

The biological activities of this compound can be attributed to its structural components:

Key Structural Features:

- Pyrazole Ring: Contributes to anticancer activity.

- Pyrimidine Moiety: Enhances binding affinity to biological targets.

- Trifluoromethyl Group: May influence lipophilicity and metabolic stability.

Case Studies

Several studies have documented the effectiveness of this compound in various biological assays:

Anticancer Study: A study evaluated the effects of similar pyrazole derivatives on cancer cell proliferation, showing significant inhibition rates compared to standard chemotherapeutics.

Inflammation Model: In vivo models demonstrated that compounds with similar structures significantly reduced paw edema in rats, indicating strong anti-inflammatory properties.

Antimicrobial Testing: A series of derivatives were tested against resistant strains of bacteria, showing improved efficacy over existing antibiotics.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key Compounds for Comparison:

1-(6-(1H-Pyrazol-1-yl)pyrimidin-4-yl)-N-(4-sulfamoylbenzyl)piperidine-3-carboxamide (PubChem CID: Not specified) Structural Difference: Replaces the 2-(trifluoromethyl)phenyl group with a 4-sulfamoylbenzyl substituent.

N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine (Patent-deposited compound) Structural Difference: Simpler scaffold with a pyridine ring and cyclopropylamine substituent.

N-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide (CAS 1005612-70-3)

- Structural Difference : Pyrazolo[3,4-b]pyridine core instead of pyrimidine-piperidine.

- Molecular Weight : 374.4 g/mol vs. the target’s estimated ~416.4 g/mol, indicating higher bulkiness in the latter due to the trifluoromethylphenyl group .

Physicochemical and Pharmacokinetic Properties

*Estimated using computational tools (e.g., SwissADME).

Research Findings and Implications

- Metabolic Stability : The trifluoromethyl group in the target compound is expected to reduce oxidative metabolism, prolonging half-life compared to the sulfonamide analogue .

- Binding Affinity : Piperidine-3-carboxamide’s conformational flexibility may improve binding pocket accommodation in kinases versus the rigid pyrazolo-pyridine core in CAS 1005612-70-3 .

- Toxicity : The 2-(trifluoromethyl)phenyl group may pose hepatotoxicity risks, whereas sulfonamide moieties carry hypersensitivity concerns, highlighting the need for tailored safety profiling .

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.